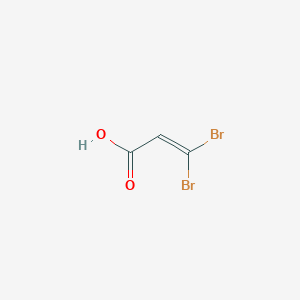

3,3-Dibromoacrylic acid

概要

説明

3,3-Dibromoacrylic acid is an organic compound with the chemical formula C3H2Br2O2. It is a white crystalline solid that is soluble in water, alcohols, and ether solvents. The compound is known for its applications in chemical research and as a fungicide due to its antibacterial and bactericidal properties .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 3,3-Dibromoacrylic acid typically involves the bromination of acrylic acid. The process can be summarized as follows:

Reactants: Acrylic acid and bromine.

Reaction Conditions: The bromination reaction is carried out under controlled conditions to ensure the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and precise temperature control to maintain the desired reaction environment .

化学反応の分析

Types of Reactions: 3,3-Dibromoacrylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Addition Reactions: The double bond in the acrylic acid moiety allows for addition reactions with nucleophiles and electrophiles.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Addition Reactions: Electrophiles like halogens and nucleophiles such as water and alcohols can react with the double bond.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted acrylic acids can be formed.

Addition Products: The addition of electrophiles or nucleophiles results in the formation of di-substituted or mono-substituted products.

科学的研究の応用

Organic Synthesis

DBAA serves as an important building block in organic synthesis due to its ability to undergo various chemical transformations:

- Cross-Coupling Reactions : DBAA is utilized in Suzuki-Miyaura cross-coupling reactions, where it acts as a coupling partner for arylboronic acids. This application is particularly relevant for synthesizing complex organic molecules that are essential in pharmaceuticals and agrochemicals .

- Formation of Functionalized Compounds : The compound has been employed in the synthesis of multi-functionalized α-trifluoromethyl α,β-unsaturated lactones and trifluoromethyl pyrazolinones. These derivatives are valuable in drug development due to their enhanced biological activity and stability .

Materials Science

In materials science, DBAA is used to develop novel polymeric materials:

- Hydrogels : Research indicates that DBAA can be integrated into polymer networks to create hydrogels with unique mechanical properties. These hydrogels can mimic biological tissues, making them suitable for biomedical applications such as drug delivery systems and tissue engineering .

- Polymer Blends : DBAA-modified polymers exhibit improved toughness and flexibility. The incorporation of DBAA into poly(acrylic acid) networks has led to the development of double-network hydrogels that demonstrate exceptional stiffness and recovery properties .

Medicinal Chemistry

DBAA's brominated structure contributes to its bioactivity:

- Antimicrobial Activity : Compounds derived from DBAA have shown promising antimicrobial properties. The presence of bromine atoms enhances the interaction with biological targets, potentially leading to new antimicrobial agents .

- Drug Development : The versatility of DBAA allows for the design of new pharmaceutical compounds. For instance, its derivatives are being explored for their potential as anti-inflammatory agents and in cancer therapy due to their ability to modulate biological pathways .

Case Studies

作用機序

The mechanism by which 3,3-Dibromoacrylic acid exerts its effects involves its interaction with biological membranes and enzymes. The bromine atoms in the compound can disrupt cellular processes by interacting with membrane proteins and enzymes, leading to antibacterial and bactericidal effects .

類似化合物との比較

3,3-Dichloroacrylic Acid: Similar in structure but with chlorine atoms instead of bromine.

3,3-Dibromopropenoic Acid: Another brominated acrylic acid derivative with similar properties

Uniqueness: 3,3-Dibromoacrylic acid is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to its chlorinated and non-halogenated counterparts .

生物活性

3,3-Dibromoacrylic acid (DBA) is an organic compound with the molecular formula C₃H₂Br₂O₂. It is characterized by the presence of two bromine atoms on the third carbon of the acrylic acid backbone, making it a dibromo derivative. This structural configuration influences its chemical reactivity and potential biological activities. Here, we will explore the biological activity of DBA, including its synthesis, applications, and relevant research findings.

This compound can be synthesized through various methods, typically involving the bromination of acrylic acid derivatives. The compound appears as a colorless to pale yellow liquid and exhibits significant reactivity due to the presence of both alkene and carboxylic acid functional groups. Its unique structure allows for various chemical transformations, making it a candidate for applications in organic synthesis and medicinal chemistry.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications:

- Antimicrobial Properties : Research indicates that DBA exhibits antimicrobial activity against a range of bacterial strains. For instance, studies have shown that dibromoacrylic acid derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .

- Cytotoxic Effects : DBA has demonstrated cytotoxic effects in various cancer cell lines. In vitro studies have reported that DBA induces apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. This suggests its potential use in cancer therapy .

- Toxicological Studies : Toxicological evaluations have revealed that exposure to high concentrations of dibromoacrylic acid can lead to adverse effects such as hepatocellular vacuolization and thymus atrophy in animal models. These findings underscore the importance of assessing safety profiles when considering DBA for therapeutic applications .

Case Studies

Several case studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : A study conducted on the red alga Asparagopsis armata found that extracts containing dibromoacrylic acid exhibited significant antibacterial activity against marine pathogens like Vibrio spp. and biomedical strains such as Escherichia coli and Pseudomonas aeruginosa. The study quantified these effects using mass spectrometry to analyze metabolite profiles .

- Cytotoxicity Assessment : In a laboratory setting, DBA was tested on various cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent increase in cytotoxicity, with significant cell death observed at higher concentrations. Flow cytometry analysis confirmed that DBA induced apoptosis through activation of caspases .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Key Characteristics | Biological Activity |

|---|---|---|---|

| Acrylic Acid | C₃H₄O₂ | Simplest unsaturated carboxylic acid; no bromine | Low biological activity |

| 2-Bromoacrylic Acid | C₃H₃BrO₂ | Contains one bromine atom; different reactivity | Moderate antimicrobial effects |

| 2,3-Dibromopropanoic Acid | C₃H₄Br₂O₂ | Two bromines on adjacent carbons; more stable | Limited cytotoxicity |

| 3-(4-Bromophenyl)acrylic Acid | C₉H₈BrO₂ | Contains a single bromine atom | Varies with substitution |

The data illustrates that while other compounds may exhibit some biological activity, this compound's specific bromination pattern contributes to its enhanced reactivity and potential therapeutic applications.

特性

IUPAC Name |

3,3-dibromoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2O2/c4-2(5)1-3(6)7/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWPGQPTCCQNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30532001 | |

| Record name | 3,3-Dibromoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-21-8 | |

| Record name | 3,3-Dibromoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。